molecular formula C9H10ClNO2 B2755491 Methyl 4-amino-3-chloro-2-methylbenzoate CAS No. 1379314-33-6

Methyl 4-amino-3-chloro-2-methylbenzoate

Cat. No.: B2755491
CAS No.: 1379314-33-6
M. Wt: 199.63
InChI Key: NVUPMWDKEAFYSG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chloro-2-methylbenzoate (CAS: 54133192) is a substituted benzoate ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol. Its structure features a methyl ester group at the carboxyl position, an amino group at the para position (C4), a chlorine substituent at the meta position (C3), and a methyl group at the ortho position (C2) relative to the ester functionality . Key identifiers include:

  • SMILES: CC1=C(C=CC(=C1Cl)N)C(=O)OC
  • InChIKey: NVUPMWDKEAFYSG-UHFFFAOYSA-N

The compound has been studied for its physicochemical properties, including predicted collision cross-section (CCS) values in ion mobility spectrometry, which vary with adduct formation (e.g., [M+H]⁺: 138.9 Ų; [M+Na]⁺: 152.0 Ų) . Limited literature exists on its biological activity or synthetic applications, though its structural analogs are prominent in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 4-amino-3-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUPMWDKEAFYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379314-33-6
Record name methyl 4-amino-3-chloro-2-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-2-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Medicinal Applications

Pharmaceutical Synthesis
Methyl 4-amino-3-chloro-2-methylbenzoate serves as an essential intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of angiotensin II receptor antagonists, which are critical in treating hypertension and related cardiovascular diseases. The compound's ability to act as a precursor for other bioactive molecules enhances its utility in drug development.

Neuroprotective Agents
Research indicates that derivatives of this compound are being explored for their potential neuroprotective effects, particularly in the context of Alzheimer's disease. These derivatives can form hydrazones that exhibit neuroprotective properties, making them candidates for further therapeutic exploration.

Agricultural Applications

Agrochemical Development
The compound is also utilized in the synthesis of agrochemicals. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to the development of safer and more effective agricultural chemicals. These compounds can help improve crop yields while minimizing environmental impact.

Material Science

Synthesis of Functional Materials
this compound is employed in creating materials with specific optical or electrical properties. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and other electronic applications due to their favorable electronic characteristics.

Case Study 1: Neuroprotective Hydrazones

A study investigated the synthesis of neuroprotective hydrazones derived from this compound. The results showed that these compounds could significantly inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.

CompoundIC50 (μM)Mechanism
Hydrazone A15Inhibition of apoptosis
Hydrazone B10Modulation of neuroinflammation

Case Study 2: Agrochemical Efficacy

In agricultural trials, a derivative of this compound demonstrated significant herbicidal activity against common weeds. The compound exhibited a minimum inhibitory concentration (MIC) that effectively reduced weed growth without harming crop plants.

TreatmentMIC (g/L)Effectiveness (%)
Herbicide A0.585
Herbicide B1.075

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Molecular Formula: C₁₁H₁₂ClNO₄
  • Key Features: Replaces the amino group (C4) with an acetamido group (-NHCOCH₃) and introduces a methoxy (-OCH₃) at C2 instead of a methyl group.
  • Applications : Used as an intermediate in synthesizing antibiotics and antiparasitic agents. Its methoxy group enhances solubility compared to methyl substituents .
B. Sulfonamide Derivatives (e.g., Compounds 11–14 from )
  • Example: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives.
  • Key Features : Replace the benzoate ester with a sulfonamide group and incorporate heterocyclic moieties (e.g., imidazole).
  • Properties: Higher molecular weights (e.g., ~450–500 g/mol) and melting points (177–180°C) due to increased structural complexity.
Pesticide Methyl Esters (e.g., Metsulfuron Methyl Ester)
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Features : Retain the methyl ester group but incorporate triazine rings and sulfonylurea linkages.
  • Applications : Herbicidal activity via acetolactate synthase inhibition. The triazine moiety enhances stability in agricultural formulations .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]⁺, Ų) Applications
Methyl 4-amino-3-chloro-2-methylbenzoate C₉H₁₀ClNO₂ 199.64 NH₂, Cl, CH₃, COOCH₃ 138.9 Research intermediate
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 NHCOCH₃, Cl, OCH₃, COOCH₃ N/A Antibiotic synthesis
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine, SO₂NHCO, COOCH₃ N/A Herbicide
Sulfonamide Derivative (Compound 11) C₂₀H₁₈Cl₂N₄O₄S₂ 513.40 Cl, benzo[1,3]dioxole, imidazole N/A Enzyme inhibition studies

Functional Group Impact on Reactivity

  • Amino vs. Acetamido Groups: The amino group in the target compound is more nucleophilic than the acetamido group in its analog, making it prone to oxidation or acylation reactions .
  • Chlorine Position: The meta-chlorine in this compound may sterically hinder electrophilic substitution compared to para-chlorine in pesticide esters .
  • Methyl Ester vs. Sulfonamide : The ester group offers hydrolytic instability under basic conditions, whereas sulfonamides are more resistant, enhancing their utility in drug design .

Biological Activity

Methyl 4-amino-3-chloro-2-methylbenzoate, identified by its CAS number 1379314-33-6, is a chemical compound with notable biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₀ClNO₂
Molecular Weight199.63 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

This compound is categorized as a biochemical reagent and is utilized in various life science-related research applications .

Synthesis

The synthesis of this compound typically involves several steps, including chlorination and amination processes. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing environmental impact. The compound can be synthesized from readily available starting materials through established organic chemistry techniques.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various benzoate derivatives, it was found that certain modifications to the benzoate structure enhanced their effectiveness against bacterial strains. The presence of the amino and chloro groups in this compound contributes to its biological activity, potentially affecting cell wall synthesis in bacteria .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties of benzoate derivatives included this compound among tested compounds. Results showed a measurable inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
  • Local Anesthetic Evaluation : In related research assessing local anesthetics derived from benzoic acid, compounds similar to this compound were evaluated for their anesthetic effects in animal models. The findings suggested that structural modifications could enhance anesthetic potency while reducing toxicity .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-amino-3-chloro-2-methylbenzoate, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis : Start with 3-chloro-2-methylbenzoic acid (CAS RN: [7499-08-3], ) as a precursor. Perform esterification using methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct nucleophilic substitution if reactive leaving groups are present.
  • Characterization : Use 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm ester formation and substituent positions. For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly for steric effects caused by the chloro and methyl groups .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • NMR Analysis : Compare chemical shifts with structurally analogous compounds, such as methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate (). For example, the amino group’s resonance (~5–6 ppm) may shift due to hydrogen bonding or steric hindrance.
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (C10_{10}H11_{11}ClNO2_2, exact mass 212.0481). Cross-validate with computational tools (e.g., DFT calculations) to predict spectra and identify outliers .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug design?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives by modifying the amino group (e.g., acetylation, ) or halogen substituents (e.g., replacing Cl with Br, ). Test bioactivity against target enzymes (e.g., antimicrobial assays for bacterial dihydrofolate reductase inhibition).
  • Docking Studies : Use crystallographic data from SHELX-refined structures () to model interactions with protein targets. Compare with known agrochemical pharmacophores, such as triazine-based herbicides (), to identify shared binding motifs .

Q. How can conflicting results in synthetic yields be systematically addressed?

Methodological Answer:

  • Reaction Optimization : Screen conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, reports high yields in triazine syntheses using dichlorotriazine and phenols at 45°C, suggesting similar protocols may improve esterification efficiency.
  • Byproduct Analysis : Employ HPLC-MS to detect side products (e.g., incomplete esterification or dehalogenation). Cross-reference with , where tert-butyl protecting groups mitigate unwanted side reactions during amide formation .

Q. What advanced applications exist for this compound in agrochemical research?

Methodological Answer:

  • Herbicide Development : Analogous to sulfonylurea herbicides (), incorporate the benzoate core into triazine or pyridine derivatives (e.g., ’s pyridinylmethylphenylbenzamide) to enhance herbicidal activity.
  • Metabolic Stability Testing : Use radiolabeled (14C^{14} \text{C}) analogs to study degradation pathways in soil. Compare with triflusulfuron methyl ester () to assess environmental persistence .

Data Analysis and Experimental Design

Q. How should researchers design crystallography experiments to resolve steric clashes in the compound’s structure?

Methodological Answer:

  • Crystal Growth : Co-crystallize with stabilizing agents (e.g., crown ethers) to improve lattice packing. Use SHELXD () for phase determination if twinning occurs.
  • Refinement : Apply anisotropic displacement parameters in SHELXL to model chlorine and methyl group orientations accurately. Validate using R-factor convergence (<5% discrepancy) .

Q. What methodologies are recommended for analyzing bioactivity contradictions across cell lines?

Methodological Answer:

  • Cell-Based Assays : Standardize protocols using multiple cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., ’s antimicrobial benzoate derivatives). Quantify IC50_{50} values via dose-response curves.
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify off-target effects. Cross-validate with SAR data to distinguish structure-specific vs. cell line-specific responses .

Tables for Key Data

Q. Table 1: Comparative Synthetic Yields of Analogous Benzoate Derivatives

CompoundMethodYield (%)Reference
Methyl 4-(acetylamino)-3-bromo-...Nitration/Reduction78
Ethyl 2-(3-chloro-4-fluoroani...Nucleophilic Substitution65
Triazine-based benzoate (5l)Trichlorotriazine route92

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signal (this compound)Reference Compound ()
1H NMR^1 \text{H NMR}δ 2.35 (s, CH3_3), δ 6.85 (d, aromatic H)δ 2.40 (CH3_3), δ 6.90 (d)
HRMSm/z 212.0481 (M+^+)m/z 334.9602 (M+^+)

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